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molecular formula C11H10S B1637249 3-(2-Methylphenyl)thiophene

3-(2-Methylphenyl)thiophene

Cat. No. B1637249
M. Wt: 174.26 g/mol
InChI Key: BLOQYUAGZVRGLZ-UHFFFAOYSA-N
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Patent
US04599341

Procedure details

To a solution of 2-bromotoluene (11.7 mmol) in tetrahydrofuran (25 mL) at -78° C. under nitrogen was added n-butyllithium in hexane (11.7 mmol) and the resulting yellow suspension stirred for 45 minutes at -78° C. To this suspension at -78° C. was added magnesium bromide etherate (11.5 mmol) and after stirring for 15 minutes at -70° C., the reaction mixture was allowed to warm to ambient temperature over 45 minutes. The resultant solution was added at ambient temperature to a suspension of 3-bromothiophene (11.0 mmol) and bis(1,2-diphenylphosphino)ethane nickel (II) chloride (0.05 mmol) in diethyl ether (25 mL) that has been stirred for 15 minutes. The reaction mixture was heated at reflux for 16 hours and then cooled in an ice bath. To the cooled reaction mixture was added dilute hydrochloric acid (20 mL) and then diethyl ether (50 mL). The organic phase was washed with saturated aqueous sodium bicarbonate, brine and dried over anhydrous sodium sulfate. The solvent was removed in vacuo and the residue fractionated to give Compound 2a as a clear oil (b.p. 110°-114° C./7 mm).
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
11.7 mmol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
11.7 mmol
Type
reactant
Reaction Step Two
Quantity
25 mL
Type
solvent
Reaction Step Two
Quantity
11.5 mmol
Type
reactant
Reaction Step Three
[Compound]
Name
resultant solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
11 mmol
Type
reactant
Reaction Step Four
[Compound]
Name
bis(1,2-diphenylphosphino)ethane nickel (II) chloride
Quantity
0.05 mmol
Type
reactant
Reaction Step Four
Quantity
25 mL
Type
solvent
Reaction Step Four
Quantity
20 mL
Type
reactant
Reaction Step Five

Identifiers

REACTION_CXSMILES
Br[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][C:3]=1[CH3:8].C([Li])CCC.CCCCCC.[Br-].[Mg+2].[Br-].Br[C:24]1[CH:28]=[CH:27][S:26][CH:25]=1.Cl>O1CCCC1.C(OCC)C>[S:26]1[CH:27]=[CH:28][C:24]([C:2]2[CH:7]=[CH:6][CH:5]=[CH:4][C:3]=2[CH3:8])=[CH:25]1 |f:3.4.5|

Inputs

Step One
Name
Quantity
50 mL
Type
solvent
Smiles
C(C)OCC
Step Two
Name
Quantity
11.7 mmol
Type
reactant
Smiles
BrC1=C(C=CC=C1)C
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCC)[Li]
Name
Quantity
11.7 mmol
Type
reactant
Smiles
CCCCCC
Name
Quantity
25 mL
Type
solvent
Smiles
O1CCCC1
Step Three
Name
Quantity
11.5 mmol
Type
reactant
Smiles
[Br-].[Mg+2].[Br-]
Step Four
Name
resultant solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
11 mmol
Type
reactant
Smiles
BrC1=CSC=C1
Name
bis(1,2-diphenylphosphino)ethane nickel (II) chloride
Quantity
0.05 mmol
Type
reactant
Smiles
Name
Quantity
25 mL
Type
solvent
Smiles
C(C)OCC
Step Five
Name
Quantity
20 mL
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-78 °C
Stirring
Type
CUSTOM
Details
the resulting yellow suspension stirred for 45 minutes at -78° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
after stirring for 15 minutes at -70° C.
Duration
15 min
TEMPERATURE
Type
TEMPERATURE
Details
to warm to ambient temperature over 45 minutes
Duration
45 min
STIRRING
Type
STIRRING
Details
has been stirred for 15 minutes
Duration
15 min
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 16 hours
Duration
16 h
TEMPERATURE
Type
TEMPERATURE
Details
cooled in an ice bath
CUSTOM
Type
CUSTOM
Details
To the cooled reaction mixture
WASH
Type
WASH
Details
The organic phase was washed with saturated aqueous sodium bicarbonate, brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous sodium sulfate
CUSTOM
Type
CUSTOM
Details
The solvent was removed in vacuo

Outcomes

Product
Details
Reaction Time
45 min
Name
Type
product
Smiles
S1C=C(C=C1)C1=C(C=CC=C1)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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